Inuline -

Inuline

Catalog Number: EVT-14244909
CAS Number:
Molecular Formula: C32H46N2O8
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anthraniloyllycoctonine is a diterpene alkaloid. It is functionally related to an aconitane.
Anthraniloyllycoctonine is a natural product found in Delphinium barbeyi, Delphinium flexuosum, and other organisms with data available.
Classification

Inulin is classified under the category of dietary fibers and prebiotics. It is categorized as a soluble fiber due to its ability to dissolve in water, forming a gel-like substance in the digestive tract. This characteristic allows inulin to enhance the absorption of minerals, regulate blood sugar levels, and improve gut health by increasing the population of beneficial microorganisms .

Synthesis Analysis

Methods

Inulin can be synthesized through various methods, primarily involving enzymatic processes or extraction from plant sources. The enzymatic synthesis typically employs inulin synthase enzymes that catalyze the polymerization of sucrose into inulin. Key methods include:

  1. Enzymatic Synthesis: Involves using inulin synthase from microorganisms such as Lactobacillus gasseri, which facilitates the conversion of sucrose into inulin by controlling reaction conditions like temperature and sucrose concentration .
  2. Extraction from Plant Sources: Common extraction methods include hot water extraction, ethanol-water extraction, and microwave-assisted extraction. These methods optimize yield and purity by using varying temperatures and solvent ratios .

Technical Details

The average degree of polymerization (DP) can be regulated during synthesis by adjusting the concentration of sucrose and the reaction conditions. For instance, increasing sucrose concentration can lead to higher DP values of inulin . The extraction efficiency can also be enhanced through techniques such as ultrasound-assisted extraction and ionotropic gelation, which utilize acoustic cavitation or cross-linking agents to improve yield .

Molecular Structure Analysis

Structure

Inulin consists primarily of fructose units linked by β(2→1) glycosidic bonds, with a terminal glucose unit in some structures. Its molecular formula can be represented as CnH2nOnC_nH_{2n}O_n, where nn varies depending on the source and extraction method.

Data

The molecular weight of inulin typically ranges from 5,000 to 60,000 g/mol depending on its degree of polymerization. The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of fructose units within the polymer .

Chemical Reactions Analysis

Reactions

Inulin undergoes various chemical reactions that are significant for its functionality:

  1. Hydrolysis: Inulin can be hydrolyzed into fructose units under acidic or enzymatic conditions, which can influence its sweetness and caloric content.
  2. Fermentation: In the gut, inulin is fermented by specific bacteria into short-chain fatty acids (SCFAs), which are beneficial for gut health.

Technical Details

The hydrolysis reaction can be monitored using High-Performance Liquid Chromatography (HPLC), allowing for precise measurement of fructose release over time .

Mechanism of Action

Process

Inulin acts primarily as a prebiotic by resisting digestion in the upper gastrointestinal tract and reaching the colon intact. Here, it serves as a substrate for fermentation by gut microbiota:

Data

Studies have shown that regular consumption of inulin can lead to significant increases in beneficial gut bacteria populations while reducing harmful bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Inulin is soluble in water but forms a gel-like consistency when dissolved.
  • Texture: It is often used as a fat replacer due to its creamy texture when hydrated.

Chemical Properties

  • Stability: Inulin is stable under acidic conditions but may degrade at high temperatures.
  • Fermentability: Its structure allows it to be selectively fermented by specific gut bacteria.

Relevant data indicates that inulin's solubility increases with temperature, enhancing its application in food products as a thickening agent or sweetener .

Applications

Inulin has diverse applications across several fields:

  1. Food Industry: Used as a fat replacer, sweetener, and dietary fiber supplement due to its prebiotic properties.
  2. Pharmaceuticals: Employed in drug delivery systems targeting colon diseases due to its ability to evade digestion until reaching the colon .
  3. Health Supplements: Incorporated into dietary supplements aimed at improving digestive health and regulating blood sugar levels.

Research continues to explore innovative applications for inulin, particularly its use in developing functional foods that support metabolic health and enhance gut microbiota diversity .

Properties

Product Name

Inuline

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-aminobenzoate

Molecular Formula

C32H46N2O8

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3

InChI Key

NNDHDYDFEDRMGH-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N

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